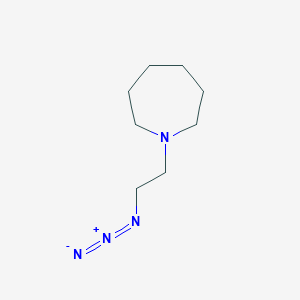

1-(2-Azidoethyl)azepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-azidoethyl)azepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4/c9-11-10-5-8-12-6-3-1-2-4-7-12/h1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWCQVNBNDLEOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Azepane Ring: A Conformational and Steric Deep Dive for Drug Discovery

Introduction: The Rising Prominence of the Azepane Scaffold in Medicinal Chemistry

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern drug discovery.[1][2][3] Its prevalence in FDA-approved drugs and clinical candidates underscores its importance, with over 20 approved medications featuring this core structure.[2] The unique conformational flexibility and three-dimensional diversity offered by the azepane ring allow for precise vectoral presentation of substituents, enabling fine-tuned interactions with biological targets.[4][5] Unlike the more rigid and well-studied five- and six-membered rings, the seven-membered azepane system presents a greater conformational complexity, which can be strategically exploited to enhance potency, selectivity, and pharmacokinetic properties.[5][6] However, this flexibility also presents a significant challenge in drug design, necessitating a thorough understanding of the ring's conformational landscape and steric properties. This in-depth technical guide provides a comprehensive exploration of the azepane ring's conformational analysis and steric attributes, offering researchers, scientists, and drug development professionals the foundational knowledge required to effectively harness this versatile scaffold.

The Conformational Landscape of the Azepane Ring: Beyond the Chair and Boat

The seven-membered ring of azepane is significantly more flexible than its smaller cyclohexane counterpart, leading to a more complex conformational energy landscape.[7] This landscape is characterized by a multitude of interconverting conformers, with the most notable being the chair, boat, and various twist forms.

Key Conformers and Their Relative Stabilities

Computational studies, often employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have elucidated the relative energies of the principal azepane conformers.[8] Unlike cyclohexane, where the chair conformation is overwhelmingly the most stable, the azepane ring often favors a twist-chair conformation as its global energy minimum.[8]

The energetic hierarchy of azepane conformations is generally as follows, with the twist-chair being the most stable:

Twist-Chair < Chair < Twist-Boat < Boat

The increased stability of the twist-chair conformation arises from a reduction in both torsional strain (eclipsing interactions) and transannular strain (non-bonded interactions across the ring), which are more pronounced in the more symmetric chair and boat forms.[9]

| Conformer | Key Structural Features | Relative Energy (kcal/mol) - Approximate |

| Twist-Chair | Lower symmetry, staggered bonds | ~0 (Global Minimum) |

| Chair | C2 axis of symmetry | 0.5 - 1.5 |

| Twist-Boat | Reduced transannular strain compared to boat | 1.5 - 2.5 |

| Boat | "Flagpole" interactions, eclipsed bonds | > 3.0 |

Note: The exact relative energies can vary depending on the computational method and the presence of substituents.

Energy Barriers and Ring Interconversion

The interconversion between these conformers occurs rapidly at room temperature, with energy barriers for ring inversion being relatively low. For related diazepine systems, these barriers have been calculated to be in the range of 10-18 kcal/mol.[10] This dynamic equilibrium is a critical consideration in drug design, as the biologically active conformation may not be the lowest energy conformer in solution.

Below is a conceptual representation of the conformational interconversion pathways for the azepane ring, highlighting the key conformers and the transition states between them.

Steric Properties and the Influence of Substituents

The steric environment of the azepane ring is intrinsically linked to its conformational preferences. The introduction of substituents can significantly alter the conformational equilibrium, favoring conformations that minimize unfavorable steric interactions.[5] This principle is a cornerstone of rational drug design with azepane-containing molecules.

Positional Terminology: Axial, Equatorial, and Beyond

Similar to cyclohexane, substituents on the azepane ring can be broadly classified based on their orientation relative to the mean plane of the ring. In chair-like conformations, the terms axial and equatorial are often used. However, due to the lower symmetry of the twist-chair and other conformers, a more nuanced description is often necessary, considering pseudo-axial and pseudo-equatorial positions.

The Gauche Effect and Hyperconjugation

In addition to classic steric hindrance, electronic effects such as the gauche effect and hyperconjugation can play a significant role in determining conformational preferences, particularly when electronegative substituents are present. For instance, monofluorination of the azepane ring has been shown to bias the conformational equilibrium towards a single major conformer, a phenomenon that can be exploited to lock the molecule in a desired bioactive conformation.[11]

N-Substitution and Its Conformational Consequences

The nitrogen atom of the azepane ring is a common point for substitution in drug candidates. The steric bulk of the N-substituent can have a profound impact on the ring's conformation.[12] Large, bulky N-substituents will generally favor an equatorial-like position to avoid steric clashes with the ring protons. N-acylation or N-sulfonylation can also influence the conformational landscape by altering the geometry and electronic properties of the nitrogen atom.[13]

Methodologies for Conformational Analysis: A Practical Guide

A multi-faceted approach, combining experimental and computational techniques, is essential for a comprehensive understanding of azepane conformation.

Experimental Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the solution-state conformation of azepanes.[2]

-

Proton (¹H) NMR: The chemical shifts and, more importantly, the vicinal coupling constants (³JHH) provide invaluable information about dihedral angles, as described by the Karplus equation.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These 2D NMR experiments detect through-space correlations between protons that are in close proximity, allowing for the determination of relative stereochemistry and the spatial arrangement of substituents.

-

Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of conformational interconversion.[14] Coalescence of signals at higher temperatures can be used to determine the energy barriers for ring inversion.

Experimental Protocol: Variable Temperature ¹H NMR for Azepane Ring Dynamics

-

Sample Preparation: Dissolve 5-10 mg of the purified azepane derivative in a suitable deuterated solvent (e.g., d₆-DMSO, CD₂Cl₂, or toluene-d₈) to a final concentration of 10-20 mM. The choice of solvent is critical; it must have a wide temperature range and not interact specifically with the analyte in a way that would alter its conformational equilibrium.

-

Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

-

Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a spectrum. Observe for the decoalescence of broad signals into distinct sets of resonances, which indicates the slowing of conformational exchange on the NMR timescale.

-

High-Temperature Analysis: Gradually increase the temperature above ambient in 10-20 K increments. Observe for the coalescence of distinct signals into broadened or averaged resonances, indicating rapid conformational exchange.

-

Data Analysis: Identify the coalescence temperature (Tc) for a pair of interconverting signals. Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the conformational exchange process. This provides a quantitative measure of the energy barrier to ring inversion.

Causality Behind Experimental Choices: The use of a range of temperatures is essential to move the rate of conformational exchange through the NMR timescale, allowing for the observation of distinct conformers (slow exchange) or an averaged representation (fast exchange). The choice of a non-interacting solvent is crucial to ensure that the observed conformational preferences are intrinsic to the molecule and not an artifact of solvent effects.

2. X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation of a molecule.[2] This technique is invaluable for validating computational models and providing a high-resolution snapshot of a single, low-energy conformer.

Experimental Protocol: Single Crystal Growth for X-ray Diffraction

-

Purification: The compound must be rigorously purified (>99%) to facilitate crystal growth.

-

Solvent Selection: Screen a variety of solvents and solvent mixtures to identify conditions where the compound has moderate solubility.

-

Crystallization Method:

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: Dissolve the compound in a good solvent and place this solution in a sealed container with a larger volume of a poor solvent (the precipitant). The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

-

Cooling: Slowly cool a saturated solution of the compound.

-

-

Crystal Harvesting and Mounting: Carefully select a well-formed single crystal and mount it on the goniometer of a diffractometer for data collection.

Causality Behind Experimental Choices: Slow crystal growth is paramount to obtaining high-quality, single crystals suitable for diffraction. Rapid precipitation leads to the formation of polycrystalline material or amorphous solids. The screening of multiple solvents is necessary because the optimal crystallization conditions are highly compound-dependent.

Computational Modeling

In silico methods are indispensable for exploring the conformational space of azepanes and for rationalizing experimental observations.[2]

Typical Workflow for Computational Conformational Analysis

The following diagram illustrates a typical workflow for the computational analysis of an azepane derivative.

Causality Behind Experimental Choices: A multi-step approach is used to balance computational cost and accuracy. An initial conformational search with a less computationally expensive method (like molecular mechanics) is used to broadly sample the conformational space.[15] The resulting low-energy conformers are then subjected to more accurate, but computationally intensive, quantum mechanics calculations (DFT or MP2) for geometry optimization and energy refinement.[8][16] Frequency calculations are crucial to verify that the optimized structures are true energy minima and to calculate thermodynamic properties.

Conclusion: Integrating Conformational and Steric Knowledge for Advanced Drug Design

The azepane ring is a powerful and increasingly important scaffold in drug discovery. Its inherent flexibility, while a source of its versatility, also presents a design challenge. A thorough understanding of the subtle interplay between conformational preferences and steric effects is paramount for successfully harnessing the potential of azepane-based therapeutics. By integrating high-level computational analysis with rigorous experimental validation through NMR spectroscopy and X-ray crystallography, drug development professionals can move beyond serendipity and towards the rational design of conformationally-defined, potent, and selective drug candidates. The principles and methodologies outlined in this guide provide a robust framework for unlocking the full potential of the azepane ring in the pursuit of novel medicines.[3][6]

References

-

ResearchGate. (n.d.). The calculated relative energies of conformers, (kcal/mol). Retrieved from [Link]

-

Papavasileiou, K. D., & Gerogiorgis, D. I. (2023). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of Molecular Modeling, 29(9), 273. [Link]

-

NC State University Libraries. (n.d.). 3.7 Conformations of Other Alkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 4.1: Conformation Analysis of Alkanes. Retrieved from [Link]

-

Orugun, L. O., Ayeni, A. O., & Adejoro, I. A. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega, 7(17), 14811–14827. [Link]

-

Paizs, B., & Simonyi, M. (1999). Ring inversion barrier of diazepam and derivatives: An ab initio study. Chirality, 11(8), 651–658. [Link]

-

McDermott, L., et al. (2026). Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

-

Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(3), 366–374. [Link]

-

The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]

-

ACS Publications. (n.d.). ASAP (As Soon As Publishable). Retrieved from [Link]

-

PubMed. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 273, 116528. [Link]

-

Thomson, C. G., et al. (2019). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry, 17(23), 5774–5779. [Link]

-

Semantic Scholar. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Retrieved from [Link]

-

AIP Publishing. (2025). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. The Journal of Chemical Physics, 162(5), 054106. [Link]

-

ACS Publications. (2021). Atropisomeric Properties of N-Acyl/N-Sulfonyl 5H-Dibenzo[b,d]azepin-7(6H)-ones. The Journal of Organic Chemistry, 86(11), 7648–7659. [Link]

-

ResearchGate. (n.d.). Azepanes in bioactive molecules and drugs containing a trifluoro‐, a difluoro‐ or a perfluoro‐alkyl group. Retrieved from [Link]

-

RSC Publishing. (2024). Conformational studies of biaryl-bridged seven-membered lactones with a quaternary carbon center. Organic & Biomolecular Chemistry. [Link]

-

Sethuvasan, S., et al. (2017). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData, 2(7), x171128. [Link]

-

National Institutes of Health. (n.d.). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Retrieved from [Link]

-

MDPI. (2023). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. International Journal of Molecular Sciences, 24(23), 16982. [Link]

-

Slideshare. (n.d.). Conformational analysis of medium rings. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

ResearchGate. (2014). Variable-Temperature NMR and Conformational Analysis of Oenothein B. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Sterically Hindered Derivatives of Pentacene and Octafluoropentacene. Retrieved from [Link]

-

ResearchGate. (n.d.). The work-flow for the conformation search method presented in this.... Retrieved from [Link]

-

ResearchGate. (2025). Identification of the conformational type of seven-membered rings. Retrieved from [Link]

-

ChemRxiv. (2024). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. Retrieved from [Link]

-

RSC Publishing. (2018). comparative diffusion ordered 1H-NMR spectroscopy of poly(2-ethyl-2-oxazoline)s and poly(ethylene glycol) in D2O. Polymer Chemistry, 9(21), 2956–2964. [Link]

-

ResearchGate. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conformational analysis of medium rings | PPTX [slideshare.net]

- 10. Ring inversion barrier of diazepam and derivatives: An ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. d-nb.info [d-nb.info]

Methodological & Application

Application Notes & Protocols: 1-(2-Azidoethyl)azepane as a PROTAC Linker Building Block

Introduction: The Critical Role of Linkers in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to induce the outright degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects these two "warheads".[3][4][5] This tripartite architecture enables the PROTAC to act as a bridge, bringing the POI into close proximity with the E3 ligase, which facilitates the transfer of ubiquitin to the POI, marking it for destruction by the cell's own proteasome.[5][]

While the choice of ligands determines the "what" (which protein is targeted and which E3 ligase is hijacked), the linker dictates the "how effective." It is not merely a passive spacer; the linker's length, rigidity, and chemical composition are critical determinants in the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase), which is the essential step for efficient ubiquitination and subsequent degradation.[7][8] The strategic selection of linker building blocks is therefore a cornerstone of modern PROTAC design.

This guide focuses on a specific and highly versatile linker building block: 1-(2-Azidoethyl)azepane . We will explore the rationale for its use, its chemical properties, and provide detailed protocols for its synthesis and incorporation into PROTAC constructs.

The Azepane Scaffold: A Privileged Structure in Drug Discovery

The seven-membered nitrogen-containing heterocycle, azepane, is a well-established "privileged structure" in medicinal chemistry.[9] Its derivatives are found in over 20 FDA-approved drugs, demonstrating a wide range of pharmacological activities.[10] The non-planar, three-dimensional nature of the azepane ring allows for diverse substitution patterns, which can be used to fine-tune the physicochemical and pharmacokinetic properties of a molecule.[9] Incorporating an azepane moiety into a PROTAC linker can confer favorable properties such as improved solubility and metabolic stability, while its defined conformational flexibility can help optimize the orientation of the two ligands for effective ternary complex formation.

Caption: The PROTAC mechanism hijacks the cell's ubiquitin-proteasome system.

Technical Profile: 1-(2-Azidoethyl)azepane

1-(2-Azidoethyl)azepane is a bifunctional building block designed for modular PROTAC synthesis. The azepane ring provides the structural benefits discussed above, while the terminal azide group is a chemical handle for one of the most reliable and efficient conjugation reactions in chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[11][12]

| Property | Value | Source |

| Chemical Formula | C₈H₁₆N₄ | N/A |

| Molecular Weight | 168.24 g/mol | N/A |

| Appearance | Colorless to light yellow liquid (predicted) | [13][14] |

| Key Functional Groups | Tertiary Amine (within azepane ring), Azide (-N₃) | N/A |

| Primary Application | PROTAC linker synthesis via click chemistry | [15][16] |

| Solubility | Soluble in common organic solvents (DCM, DMF, DMSO) | N/A |

Protocol 1: Synthesis of 1-(2-Azidoethyl)azepane

This protocol describes a representative two-step synthesis starting from commercially available azepane. The causality is straightforward: first, an alkylation reaction introduces a leaving group, which is then displaced by an azide nucleophile.

Caption: Two-step synthesis of the azido-azepane linker building block.

Materials and Reagents

| Reagent | Purpose | Supplier Example |

| Azepane | Starting material | Sigma-Aldrich, Acros |

| 1-Bromo-2-chloroethane | Alkylating agent | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | Base | Fisher Scientific |

| Acetonitrile (ACN) | Solvent | VWR |

| Sodium Azide (NaN₃) | Azide source | Sigma-Aldrich |

| Dimethylformamide (DMF) | Solvent | VWR |

| Dichloromethane (DCM) | Extraction solvent | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous wash | N/A |

| Brine | Aqueous wash | N/A |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying agent | Fisher Scientific |

Step-by-Step Procedure

Step 1: Synthesis of 1-(2-Chloroethyl)azepane

-

To a round-bottom flask charged with azepane (1.0 eq), add acetonitrile (ACN) to make a 0.5 M solution.

-

Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution. This base neutralizes the HBr byproduct formed during the reaction.

-

Add 1-bromo-2-chloroethane (1.2 eq) dropwise to the stirring suspension at room temperature. The bromo- group is more reactive, allowing for selective alkylation.

-

Heat the reaction mixture to 60°C and stir overnight. Monitor reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the solids.

-

Concentrate the filtrate under reduced pressure to yield the crude intermediate, 1-(2-chloroethyl)azepane, which can often be used in the next step without further purification.

Step 2: Synthesis of 1-(2-Azidoethyl)azepane

-

Dissolve the crude 1-(2-chloroethyl)azepane (1.0 eq) in anhydrous DMF to make a 0.5 M solution.

-

Add sodium azide (NaN₃, 1.5 eq) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.[17][18]

-

Heat the reaction mixture to 80°C and stir overnight. The higher temperature is necessary to facilitate the Sₙ2 displacement of the chloride.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (DCM) (3x).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. This removes residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 1-(2-Azidoethyl)azepane.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: PROTAC Assembly via Click Chemistry

This protocol details the conjugation of the 1-(2-Azidoethyl)azepane linker to an alkyne-functionalized molecule, which could be either the POI-binding warhead or the E3 ligase ligand. The CuAAC reaction is exceptionally robust, high-yielding, and bio-orthogonal, meaning it does not interfere with most other functional groups found in complex molecules.[12][19][20]

Caption: Modular PROTAC synthesis using CuAAC click chemistry.

Materials and Reagents

| Reagent | Purpose | Supplier Example |

| 1-(2-Azidoethyl)azepane | Azide-containing linker | Synthesized (Protocol 1) |

| Alkyne-functionalized substrate | Coupling partner | N/A |

| Copper(II) Sulfate (CuSO₄) | Copper catalyst precursor | Sigma-Aldrich |

| Sodium Ascorbate | Reducing agent (forms active Cu(I) in situ) | Sigma-Aldrich |

| t-Butanol/Water | Solvent system | VWR |

| Dichloromethane (DCM) | Extraction solvent | Fisher Scientific |

Step-by-Step Procedure

-

In a vial, dissolve the alkyne-functionalized substrate (1.0 eq) and 1-(2-Azidoethyl)azepane (1.1 eq) in a 1:1 mixture of t-butanol and water to a concentration of ~0.1 M.

-

In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate (1 M) and sodium ascorbate (1 M).

-

To the stirring solution from step 1, add the sodium ascorbate solution (0.3 eq). Sodium ascorbate is the reducing agent that generates the active Cu(I) catalyst from the Cu(II) precursor in situ, which is crucial for the reaction mechanism.

-

Add the copper(II) sulfate solution (0.1 eq). A color change (e.g., to yellow or green) may be observed.

-

Stir the reaction at room temperature for 4-12 hours. The reaction is often complete within a few hours. Monitor progress by LC-MS until the starting materials are consumed.

-

Upon completion, dilute the reaction with water and extract with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting triazole-linked product by flash chromatography or preparative HPLC to yield the desired PROTAC precursor. This molecule can then be further elaborated by coupling its remaining functional group (the azepane nitrogen or a pre-installed handle) to the final piece of the PROTAC.

Safety and Handling

-

Azepane Derivatives: Azepane and its derivatives are amines and should be handled as irritants. Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[21] Avoid inhalation of vapors and contact with skin and eyes.[17]

-

Organic Azides: Organic azides are energetic compounds and can be explosive, especially when heated or subjected to shock. While the risk is lower for high-molecular-weight azides, always handle them with care. Avoid contact with strong acids or reducing agents.[22]

-

Copper Salts: Copper salts can be toxic. Avoid ingestion and creating dust.

-

Storage: Store 1-(2-Azidoethyl)azepane in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong acids and oxidizing agents.[18]

Conclusion

1-(2-Azidoethyl)azepane is a valuable and strategic building block for the synthesis of PROTACs. The incorporation of the medicinally relevant azepane scaffold can impart beneficial physicochemical properties, while the terminal azide group allows for highly efficient and modular assembly using click chemistry. The protocols provided herein offer a robust framework for the synthesis of this linker and its subsequent application in constructing novel targeted protein degraders, empowering researchers to rapidly explore the structure-activity relationships of the linker component in their quest for new therapeutics.

References

- Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). American Chemical Society.

- Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents. PubMed.

- PROTAC Linkers. BroadPharm.

- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.

- Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester Research Explorer.

- PROTAC Linkers. ChemScene.

- Recent Advances in the Design and Development of Anticancer Molecules based on PROTAC Technology. Bentham Science Publisher.

- Overview of PROTAC Linkers: Types and Design. BOC Sciences.

- Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. Benchchem.

- PROTAC Linkers: How Azido-PEG2-acid Facilitates Targeted Protein Degradation. TPD.

- Scheme 2a. Synthesis of Azepines and Azepinone from substituted... ResearchGate.

- Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy.

- Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors | Request PDF. ResearchGate.

- Azepine synthesis. Organic Chemistry Portal.

- Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate.

- Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health (NIH).

- Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. ChemRxiv.

- Azepane. Wikipedia.

- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.

- Click reaction for the synthesis of azepines‐based 1,2,3‐triazole conjugates. ResearchGate.

- Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed.

- PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI.

- The Chemical Properties and Applications of Azepane. Leading Chemical Supplier.

- SAFETY DATA SHEET. Fisher Scientific.

- Linker Design and Optimization. Protocols.io.

- Safety Data Sheet. Cayman Chemical.

- (PDF) Novel approaches for the rational design of PROTAC linkers. ResearchGate.

- Click Chemistry Mechanism, Alkyne-Azide Click Reaction Mechanism, Nobel Prize in Chemistry 2022. YouTube.

- SAFETY DATA SHEET. Fisher Scientific.

- Click chemistry. Wikipedia.

- 1-Piperidin-4-yl-azepane dihydrochloride. AK Scientific, Inc..

Sources

- 1. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. PROTAC Linkers | BroadPharm [broadpharm.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. mdpi.com [mdpi.com]

- 7. chemscene.com [chemscene.com]

- 8. protocols.io [protocols.io]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Click Chemistry [organic-chemistry.org]

- 13. Azepane - Wikipedia [en.wikipedia.org]

- 14. nbinno.com [nbinno.com]

- 15. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Click chemistry - Wikipedia [en.wikipedia.org]

- 21. aksci.com [aksci.com]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

Synthesis of triazole-linked azepane derivatives

Executive Summary

This application note details a robust, modular protocol for synthesizing 1,2,3-triazole-linked azepane derivatives. The azepane (hexahydro-1H-azepine) ring is a privileged scaffold in medicinal chemistry, appearing in FDA-approved drugs like Cetirizine and Azelastine. By coupling this seven-membered ring with a 1,2,3-triazole linker via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can access novel chemical space for glycosidase inhibitors, CNS-active agents, and peptidomimetics.

Key Technical Advantages of this Protocol:

-

Regiocontrol: Exclusive formation of the 1,4-disubstituted regioisomer.

-

Scaffold Versatility: Compatible with N-substituted and C-substituted azepanes.

-

Purification Integrity: Includes a specific workflow for trace copper removal, essential for downstream biological assays.

Strategic Synthetic Planning

The synthesis relies on a convergent "Click" strategy. The azepane core acts as the nucleophilic anchor, functionalized with a terminal alkyne, which is then coupled to a diverse array of organic azides.

Retrosynthetic Analysis

The logic follows a disconnection at the triazole C4-N1 bond. We utilize N-propargylation of the azepane as the primary route due to the high commercial availability of azepane precursors and the stability of the resulting tertiary amine.

Figure 1: Retrosynthetic logic for accessing the target scaffold. The convergent approach allows for late-stage diversification of the R-group.

Experimental Protocols

Protocol A: Preparation of N-Propargyl Azepane (Alkyne Scaffold)

Objective: To install the terminal alkyne handle on the secondary amine of the azepane ring.

Reagents:

-

Azepane (or substituted derivative) [1.0 equiv]

-

Propargyl bromide (80% in toluene) [1.2 equiv]

-

Potassium Carbonate (

), anhydrous [2.0 equiv] -

Acetone (Reagent Grade)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask, suspend anhydrous

(20 mmol) in acetone (30 mL). Add the azepane substrate (10 mmol) and stir at room temperature (RT) for 15 minutes to ensure deprotonation/activation of the amine. -

Alkylation: Cool the suspension to 0°C using an ice bath. Add propargyl bromide (12 mmol) dropwise over 10 minutes.

-

Expert Insight: Slow addition at 0°C prevents bis-alkylation (quaternization), a common side reaction with reactive halides.

-

-

Reaction: Remove the ice bath and stir at RT for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The product typically stains strongly with Iodine or Dragendorff’s reagent.

-

Workup: Filter off the inorganic salts (

, excess -

Purification: The crude oil is often sufficiently pure (>90%). If necessary, purify via flash column chromatography on silica gel (eluting with 5-10% EtOAc in Hexanes).

Yield Expectation: 85–95%

Validation:

Protocol B: The CuAAC "Click" Reaction

Objective: To couple the N-propargyl azepane with an organic azide to form the 1,4-disubstituted 1,2,3-triazole.

Reagents:

-

N-Propargyl azepane (from Protocol A) [1.0 equiv]

-

Organic Azide (R-

) [1.0 equiv] -

Copper(II) Sulfate Pentahydrate (

) [0.1 equiv] -

Sodium Ascorbate [0.2 equiv]

-

Solvent:

-Butanol / Water (1:1 v/v)

Step-by-Step Methodology:

-

Solubilization: Dissolve the alkyne (1.0 mmol) and the azide (1.0 mmol) in 5 mL of

(1:1) in a 20 mL scintillation vial.-

Expert Insight: If reactants are not soluble, add minimal THF until clear. However, maintain at least 20% water content to solubilize the copper salts.

-

-

Catalyst Generation: Prepare a fresh 1M solution of sodium ascorbate in water. Add the

solution (0.1 mmol), followed immediately by the sodium ascorbate (0.2 mmol). -

Cycloaddition: Cap the vial and stir vigorously at RT for 12–24 hours.

-

Monitoring: Monitor by LC-MS. The disappearance of the azide peak and the appearance of the product mass (M+H) confirms completion.

Protocol C: Copper Scavenging & Isolation (Crucial Step)

Context: Copper is cytotoxic and interferes with enzyme assays. Simple extraction is insufficient for biological grade compounds.

Methodology:

-

Chelation: Upon reaction completion, add 5 mL of saturated aqueous Ammonium Chloride (

) or 0.1 M EDTA solution. Stir for 30 minutes open to air.-

Why: This oxidizes Cu(I) back to Cu(II) and chelates it into the aqueous phase (turning the solution blue).

-

-

Extraction: Extract the mixture with Dichloromethane (DCM) (

mL). -

Drying: Dry the combined organic layers over anhydrous

and concentrate. -

Final Purification: Recrystallize from EtOH/Water or perform column chromatography (typically 100% EtOAc to 5% MeOH/DCM for polar derivatives).

Analytical Data & Validation

Table 1: Expected Spectroscopic Signatures

| Feature | Method | Diagnostic Signal | Notes |

| Triazole Ring | Singlet, | The C5-H proton of the triazole ring. | |

| Linker | Singlet, | The | |

| Azepane Ring | Multiplets, | Characteristic ring protons (C3-C6). | |

| Triazole Carbon | Confirms ring formation. | ||

| Mass Spec | ESI-MS | No bromine isotope pattern; clear molecular ion. |

Workflow Visualization

The following diagram illustrates the complete synthesis and purification lifecycle, emphasizing the critical copper removal step.

Figure 2: Integrated synthetic workflow from starting material to biologically pure compound.

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

-

Carrel, A., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.[4] Journal of Medicinal Chemistry. Link

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[5][] Chemical Reviews, 108(8), 2952–3015. Link

-

BenchChem. (2025).[7] Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Link

Sources

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]

- 5. bioclone.net [bioclone.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Basic Azides via Amine-Functionalized Silica

Status: Operational Ticket ID: AZ-NH2-PUR-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Acidic Trap"

Welcome to the technical support hub for amine-functionalized silica chromatography. You are likely here because you are attempting to purify a basic organic azide (an azide containing a secondary/tertiary amine or nitrogen heterocycle) and are experiencing failure on standard silica gel.

The Root Cause: Standard flash silica (

-

Severe Tailing: The compound "streaks" rather than eluting as a band.

-

Irreversible Adsorption: Your product sticks to the silica and never elutes.

-

Degradation: Acid-sensitive azides may decompose.

The Solution: Amine-functionalized silica (Propyl-amine bonded silica) creates a basic surface environment (pH

Module 1: Mechanism of Action

The following logic map illustrates why your separation fails on standard silica and succeeds on amine-silica.

Figure 1: Mechanistic comparison between acidic silanol interactions (failure mode) and amine-surface interactions (success mode).

Module 2: Method Development Protocol

Objective: Isolate basic organic azide with >95% purity and >90% recovery.

Phase 1: Solvent Selection

Unlike standard silica, you do not need amine modifiers (e.g., Triethylamine/TEA) in the mobile phase. The column itself acts as the modifier.

| Solvent System | Role | Compatibility Note |

| Hexane / Ethyl Acetate | Primary Choice | Excellent for most basic azides. Start here. |

| DCM / Methanol | Alternative | Use only if solubility is an issue.[1] Warning: See Safety Module regarding azides + halogenated solvents. |

| Acetone | FORBIDDEN | Do NOT use. Acetone reacts with the primary amine on the silica surface (Schiff base formation), destroying the column. |

| Water / Acetonitrile | Reverse Phase | Amine silica can function in RP mode, but requires specific equilibration. |

Phase 2: Equilibration (Crucial Step)

Amine silica is hygroscopic and reactive. You must equilibrate to remove adsorbed water and "activate" the surface.

-

Flush column with 100% Strong Solvent (e.g., Ethyl Acetate) for 3 Column Volumes (CV).

-

Flush with 100% Weak Solvent (e.g., Hexane) for 3 CV.

-

Begin gradient run.[2]

Phase 3: Sample Loading

-

Liquid Load: Dissolve sample in minimum volume of Hexane/EtOAc (1:1). Avoid dissolving in pure DCM if possible to prevent "breakthrough" (sample eluting immediately).

-

Dry Load (Recommended for difficult separations): Adsorb your crude azide onto a small amount of amine-silica (not normal silica) or Celite. Evaporate solvent, then pack into a solid load cartridge.

Module 3: Troubleshooting & Diagnostics

Use this logic tree to diagnose issues during your run.

Figure 2: Diagnostic logic tree for common purification failures.

Frequently Asked Questions (FAQ)

Q: My basic azide contains an aldehyde group. Can I use this column?

A: NO. The stationary phase is a primary amine (

-

Alternative: Use Diol-functionalized silica or Cyano-functionalized silica . These are less acidic than bare silica but non-reactive toward aldehydes [1].

Q: Can I use 1% Triethylamine (TEA) to improve peak shape? A: Do not do this. It is redundant. The column surface is already covered in amines. Adding TEA only adds impurities to your fraction and requires removal later. If tailing persists, your compound may be overloaded, or the column may be hydrolyzed (aged) [2].

Q: My compound elutes immediately (no retention). A: Amine silica is less polar than standard silica.

-

Weak solvent is too strong? Switch from EtOAc to pure Hexane.

-

Did you dissolve the sample in MeOH or DCM? This "strong solvent effect" carries the sample through the column. Use dry loading.

Module 4: Safety Protocols (Azide Specific)

Working with organic azides requires strict adherence to safety ratios to prevent explosion.[3][4]

The C/N Ratio Rule

Before purification, calculate the Carbon/Nitrogen ratio of your molecule.[5]

-

Ratio

3: Generally safe to handle at standard scales. -

Ratio 1 - 3: Unstable. Store cold (< -18°C), dark, and handle in solution only. Do not concentrate to dryness [3].

-

Ratio < 1: EXPLOSIVE. Do not isolate. Synthesize in situ only.

Incompatible Solvents

-

Halogenated Solvents (DCM/Chloroform): While commonly used in chromatography, prolonged exposure of sodium azide (if used in synthesis) to DCM forms Diazidomethane , which is highly explosive. Ensure your crude sample is free of inorganic azide salts before loading onto the column [4].

-

Acids: Never use acidic modifiers (TFA, Acetic Acid) with azides, as this generates Hydrazoic Acid (

) , which is both explosive and highly toxic [5].

References

-

Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

-

Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

-

University of Victoria. (2022). Azide Safety Guidelines: C/N Ratio and Rule of Six.[3][4][5][6] Retrieved from [Link]

-

University of Pittsburgh. (2013). Safety Manual: Stability of Organic Azides. Retrieved from [Link]

-

Stanford University. Information on Azide Compounds.[4] Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to 1H NMR Chemical Shifts of Azepane Ring Protons

For Researchers, Scientists, and Drug Development Professionals

The azepane ring, a seven-membered saturated heterocycle, is a prevalent scaffold in numerous biologically active compounds and natural products. A thorough understanding of its conformational behavior and electronic environment is paramount in drug design and development. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the three-dimensional structure and substitution patterns of azepane-containing molecules. This guide provides a comprehensive comparison of the ¹H NMR chemical shifts of azepane ring protons, supported by experimental data, to aid researchers in the structural characterization of these important compounds.

Understanding the Azepane Ring in ¹H NMR

The parent azepane molecule possesses three distinct sets of methylene protons: those adjacent to the nitrogen (α-protons at C2 and C7), the next set of protons (β-protons at C3 and C6), and the most remote protons (γ-protons at C4 and C5). Due to the flexible nature of the seven-membered ring, which can adopt several chair and boat conformations, the ¹H NMR spectrum of azepane can be complex. The chemical shifts of the ring protons are highly sensitive to their local electronic and steric environment, which is influenced by a variety of factors.

dot graph "Azepane_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"]; N [label="N", pos="0,1.5!", fontcolor="#EA4335"]; H1 [label="H", pos="-0.5,2!", fontcolor="#202124"]; C2 [label="C2", pos="-1,0.5!", fontcolor="#4285F4"]; H2a [label="H", pos="-1.5,1!", fontcolor="#5F6368"]; H2b [label="H", pos="-1.5,0!", fontcolor="#5F6368"]; C3 [label="C3", pos="-1,-1!", fontcolor="#34A853"]; H3a [label="H", pos="-1.5,-1.5!", fontcolor="#5F6368"]; H3b [label="H", pos="-0.5,-1.5!", fontcolor="#5F6368"]; C4 [label="C4", pos="0,-2!", fontcolor="#FBBC05"]; H4a [label="H", pos="-0.5,-2.5!", fontcolor="#5F6368"]; H4b [label="H", pos="0.5,-2.5!", fontcolor="#5F6368"]; C5 [label="C5", pos="1,-1!", fontcolor="#FBBC05"]; H5a [label="H", pos="1.5,-1.5!", fontcolor="#5F6368"]; H5b [label="H", pos="0.5,-1.5!", fontcolor="#5F6368"]; C6 [label="C6", pos="1,0.5!", fontcolor="#34A853"]; H6a [label="H", pos="1.5,1!", fontcolor="#5F6368"]; H6b [label="H", pos="1.5,0!", fontcolor="#5F6368"]; C7 [label="C7", pos="0,1.5!", fontcolor="#4285F4"]; H7a [label="H", pos="0.5,2!", fontcolor="#5F6368"];

N -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- N;

N -- H1; C2 -- H2a; C2 -- H2b; C3 -- H3a; C3 -- H3b; C4 -- H4a; C4 -- H4b; C5 -- H5a; C5 -- H5b; C6 -- H6a; C6 -- H6b; C7 -- H7a; } Caption: Structure of the azepane ring with proton numbering.

Factors Influencing Chemical Shifts

Several key factors dictate the chemical shifts of azepane ring protons:

-

Electronegativity of the Nitrogen Atom: The nitrogen atom is more electronegative than carbon, leading to a deshielding effect on the adjacent α-protons (H2/H7). This results in their resonance at a lower field (higher ppm value) compared to the β (H3/H6) and γ (H4/H5) protons.

-

N-Substitution: The nature of the substituent on the nitrogen atom significantly modulates the chemical shifts of the ring protons. Electron-withdrawing groups (e.g., acetyl, benzoyl) deshield the α-protons to a greater extent, shifting their signals further downfield. Conversely, electron-donating groups (e.g., alkyl) have a less pronounced effect.

-

Ring Conformation: The flexible azepane ring can exist in various conformations, and the axial or equatorial orientation of a proton will influence its chemical shift. Axial protons are generally more shielded (resonate at a higher field) than their equatorial counterparts.

-

Solvent Effects: The choice of solvent can impact the chemical shifts, particularly of the N-H proton and the α-protons, through hydrogen bonding and other solvent-solute interactions. Protic solvents can lead to broader signals for the N-H proton due to chemical exchange.[1]

-

Substitution on the Carbon Framework: The introduction of substituents on the carbon atoms of the azepane ring will alter the chemical shifts of the remaining ring protons due to inductive and steric effects.

Comparative Analysis of ¹H NMR Chemical Shifts

The following tables provide a comparative overview of the ¹H NMR chemical shifts for the parent azepane and several of its derivatives in deuterated chloroform (CDCl₃), a commonly used NMR solvent.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Unsubstituted Azepane Protons

| Proton Position | Chemical Shift (ppm) in CDCl₃ |

| H2 / H7 (α) | ~ 2.7 - 2.9 |

| H3 / H6 (β) | ~ 1.6 - 1.8 |

| H4 / H5 (γ) | ~ 1.5 - 1.7 |

| N-H | Variable, often broad |

Note: The chemical shifts are approximate and can vary depending on concentration and temperature.

Table 2: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for N-Substituted Azepanes in CDCl₃

| Substituent (R) | H2 / H7 (α) | H3 / H6 (β) | H4 / H5 (γ) | Substituent Protons |

| H (Unsubstituted) | ~ 2.7 - 2.9 | ~ 1.6 - 1.8 | ~ 1.5 - 1.7 | - |

| Methyl (-CH₃) | ~ 2.4 - 2.6 | ~ 1.5 - 1.7 | ~ 1.5 - 1.7 | ~ 2.3 (s) |

| Acetyl (-COCH₃) | ~ 3.3 - 3.5 | ~ 1.6 - 1.8 | ~ 1.5 - 1.7 | ~ 2.1 (s) |

| Benzyl (-CH₂Ph) | ~ 2.6 - 2.8 | ~ 1.5 - 1.7 | ~ 1.5 - 1.7 | ~ 3.6 (s, CH₂), ~7.2-7.4 (m, Ar-H) |

Analysis of N-Substitution Effects:

As evidenced in Table 2, an N-acetyl group, being electron-withdrawing, causes a significant downfield shift of the α-protons compared to the unsubstituted azepane. The N-methyl group, an electron-donating group, results in a slight upfield shift of the α-protons. The N-benzyl group shows a moderate downfield shift of the α-protons.

Table 3: Effect of C-Substitution on ¹H NMR Chemical Shifts (δ, ppm) of Azepane Ring Protons in CDCl₃ (Illustrative Examples)

| Compound | H2 | H3 | H4 | H5 | H6 | H7 |

| 3-Hydroxyazepane | ~2.8-3.0 | ~3.7-3.9 | ~1.5-1.9 | ~1.5-1.9 | ~1.5-1.9 | ~2.6-2.8 |

| 4-Hydroxyazepane | ~2.7-2.9 | ~1.7-1.9 | ~3.6-3.8 | ~1.7-1.9 | ~1.7-1.9 | ~2.7-2.9 |

Analysis of C-Substitution Effects:

The introduction of a hydroxyl group on the carbon framework leads to a significant downfield shift of the proton attached to the same carbon (geminal proton) and also influences the chemical shifts of neighboring protons. For instance, in 3-hydroxyazepane, the H3 proton is shifted downfield to the ~3.7-3.9 ppm region.

Experimental Protocol for ¹H NMR Analysis of Azepanes

A standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR spectra.

dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname=Helvetica, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#FFFFFF"; A [label="Weigh 5-10 mg of Azepane Compound"]; B [label="Dissolve in ~0.6-0.7 mL of Deuterated Solvent (e.g., CDCl3)"]; C [label="Add Internal Standard (e.g., TMS) if required"]; D [label="Transfer to a Clean, Dry 5 mm NMR Tube"]; A -> B -> C -> D; }

subgraph "cluster_acq" { label="Data Acquisition"; bgcolor="#FFFFFF"; E [label="Insert Sample into NMR Spectrometer"]; F [label="Lock and Shim the Spectrometer"]; G [label="Acquire 1H NMR Spectrum"]; H [label="Optimize Spectral Parameters (e.g., number of scans)"]; E -> F -> G -> H; }

subgraph "cluster_proc" { label="Data Processing"; bgcolor="#FFFFFF"; I [label="Fourier Transform the FID"]; J [label="Phase and Baseline Correct the Spectrum"]; K [label="Reference the Spectrum (e.g., TMS at 0 ppm)"]; L [label="Integrate Peaks and Assign Chemical Shifts"]; I -> J -> K -> L; }

D -> E; H -> I; } Caption: A typical workflow for acquiring a ¹H NMR spectrum of an azepane derivative.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the azepane-containing compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial. The choice of solvent is critical and can influence chemical shifts.[2]

-

If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).

-

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer.

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio, especially for dilute samples.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline correction to ensure accurate integration and peak picking.

-

Reference the spectrum using the signal of the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.[2]

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Assign the chemical shifts to the respective protons in the azepane ring based on their multiplicity, integration, and comparison with the data presented in this guide and other literature sources.

-

Conclusion

The ¹H NMR chemical shifts of azepane ring protons are a sensitive probe of the molecular structure and environment. By understanding the fundamental principles that govern these shifts and utilizing comparative data, researchers can confidently assign the protons of substituted azepanes. This guide provides a foundational framework for the interpretation of ¹H NMR spectra of this important class of heterocyclic compounds, thereby facilitating the advancement of research and development in medicinal chemistry and related fields.

References

-

Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-azidoethyl)azepane

This guide provides an in-depth analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of 1-(2-azidoethyl)azepane. As a molecule combining a saturated N-alkyl azepane heterocycle with a reactive azide moiety, its fragmentation behavior is governed by the interplay of these distinct functional groups. This document serves as a predictive resource for researchers in synthetic chemistry, drug discovery, and proteomics who may encounter this or structurally related compounds.

The analysis herein is built upon foundational principles of organic mass spectrometry, including the characteristic behavior of aliphatic amines and organic azides. We will dissect the likely fragmentation pathways, compare them to related chemical structures to highlight diagnostic ions, and provide a robust experimental protocol for empirical validation.

Theoretical Fragmentation Pathways of 1-(2-azidoethyl)azepane

1-(2-azidoethyl)azepane (C₈H₁₆N₄, Exact Mass: 168.1375) is ideally analyzed using a soft ionization technique like ESI to preserve the intact molecule. In positive ion mode, the molecule readily accepts a proton, primarily at the more basic azepane nitrogen, to form the pseudomolecular ion [M+H]⁺ at m/z 169.1448. This ion serves as the precursor for collision-induced dissociation (CID) in MS/MS analysis.

The fragmentation cascade is predicted to be initiated by two major competing pathways: the highly favorable elimination of dinitrogen (N₂) from the azide group and the characteristic α-cleavage of the azepane ring.

Pathway A: Initial Loss of Dinitrogen (N₂)

The expulsion of a neutral, highly stable dinitrogen molecule (N₂, 28.0061 Da) is the most characteristic fragmentation route for organic azides.[1][2][3][4] This energy-favorable process is expected to produce a prominent fragment ion at m/z 141.1387. The resulting ion is a reactive nitrenium species that can rearrange to a more stable iminium ion structure.

Pathway B: α-Cleavage of the Azepane Ring

Saturated N-alkyl amines, including cyclic amines, are well-known to undergo α-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom.[5][6][7][8] This process is driven by the ability of the nitrogen to stabilize the resulting positive charge, forming a resonance-stabilized iminium ion. For the azepane ring, this can occur on either side of the nitrogen, but cleavage leading to the loss of the largest substituent is often preferred.

The interplay of these pathways dictates the overall fragmentation pattern. The initial, facile loss of N₂ is anticipated to be a dominant feature, with subsequent fragmentation of the resulting m/z 141 ion providing further structural information.

Proposed MS/MS Fragmentation Scheme and Comparison

The following table and diagram outline the predicted major fragments for the [M+H]⁺ ion of 1-(2-azidoethyl)azepane (m/z 169.14). This predicted pattern is compared with two alternative structures to underscore the diagnostic value of key fragments.

Comparison Molecules:

-

Alternative 1: 1-(2-aminoethyl)azepane: An analogue where the azide is reduced to a primary amine. This helps to isolate the unique contribution of the azide group.

-

Alternative 2: 1-(2-azidoethyl)piperidine: A structural isomer with a six-membered ring instead of a seven-membered ring. This comparison highlights the influence of ring size on fragmentation.

| Predicted m/z | Proposed Ion Structure / Neutral Loss | Interpretation for 1-(2-azidoethyl)azepane | Comparison Notes |

| 169.14 | [M+H]⁺ | Precursor Ion | Alternative 1: [M+H]⁺ at m/z 143.16. Alternative 2: [M+H]⁺ at m/z 155.13. |

| 141.14 | [M+H - N₂]⁺ | Diagnostic Fragment. The facile loss of a stable N₂ molecule is the hallmark of the azide group.[4] This is expected to be a high-intensity peak. | Alternative 1: No corresponding loss of 28 Da. Will instead show a loss of ammonia (NH₃, 17 Da). Alternative 2: Also shows a prominent loss of N₂ to m/z 127.12. |

| 112.11 | [C₇H₁₄N]⁺ | α-cleavage with loss of the azidoethyl side chain. This ion corresponds to the protonated azepane iminium species formed by ring opening. | Alternative 1 & 2: This fragment would be less specific as it relates to the core ring structure, but its formation pathway might differ. |

| 98.10 | [C₆H₁₂N]⁺ | A common fragment for N-alkylated cyclic amines, resulting from ring cleavage.[8] | Alternative 2: A corresponding fragment for the piperidine ring would appear at m/z 84.08. This difference is diagnostic for ring size. |

| 70.07 | [C₄H₈N]⁺ | Further fragmentation of the azepane ring structure. | This fragment is common to many aliphatic amine fragmentations and is less structurally specific. |

Proposed Fragmentation Pathway Diagram

The logical flow from the precursor ion to its major product ions is visualized below. This pathway highlights the central role of the N₂ neutral loss.

Caption: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺ of 1-(2-azidoethyl)azepane.

Experimental Protocol for Validation

To empirically validate the predicted fragmentation patterns, a standardized protocol using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) is essential. This ensures both accurate mass measurements for formula confirmation and reproducible fragmentation.

Methodology

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of 1-(2-azidoethyl)azepane in methanol.

-

Create a working solution by diluting the stock solution to 1 µg/mL in a 50:50 acetonitrile:water solution containing 0.1% formic acid. The formic acid is critical for promoting efficient protonation in the ESI source.

-

-

Mass Spectrometry Analysis:

-

Mode: Positive Electrospray Ionization (ESI+).

-

Infusion: Direct infusion using a syringe pump at a flow rate of 5 µL/min. This method provides a stable signal for method development and detailed fragmentation studies.

-

MS1 (Full Scan) Parameters:

-

Scan Range:m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Objective: Confirm the presence and isotopic pattern of the [M+H]⁺ precursor ion at m/z 169.1448.

-

-

MS2 (Tandem MS) Parameters:

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 169.14) with an isolation window of 1.0 Da.

-

Activation: Collision-Induced Dissociation (CID) using argon as the collision gas.

-

Collision Energy: Perform a ramped collision energy experiment from 10-40 eV. This is a crucial step to observe the full range of fragments, from low-energy (e.g., loss of N₂) to higher-energy (e.g., ring cleavages) processes.[9][10]

-

Data Acquisition: Acquire data at a high resolution (>20,000) to enable accurate mass determination of fragment ions, allowing for the confident assignment of elemental compositions.

-

-

Experimental Workflow Diagram

Caption: Standard workflow for the MS/MS analysis of 1-(2-azidoethyl)azepane.

Conclusion

The mass spectrometric fragmentation of 1-(2-azidoethyl)azepane is predicted to be characterized by two primary, structurally informative pathways. The most diagnostic feature is the neutral loss of 28 Da, corresponding to the expulsion of N₂ from the azide group, a hallmark of this functional class.[4] Secondary fragmentation is governed by α-cleavage and ring-opening reactions of the azepane moiety, which are common to N-alkyl cyclic amines.[6][8] By comparing the expected spectrum to that of related molecules, such as its amine analogue or a different ring-sized isomer, specific ions can be used to confirm both the presence of the azide and the nature of the heterocyclic ring. The provided experimental protocol offers a robust framework for obtaining high-quality data to validate these predictions, ensuring confident structural elucidation for researchers in the field.

References

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Abramovitch, R. A., Kyba, E. P., & Scriven, E. F. V. (1971). Mass spectrometry of aryl azides. The Journal of Organic Chemistry, 36(25), 3796–3802. [Link]

-

Clark, J. (2023). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

-

Indira Gandhi National Open University. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

LibreTexts Chemistry. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts Chemistry. [Link]

-

Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

-

PubChem. 1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine. National Center for Biotechnology Information. [Link]

-

Wikipedia. Azepane. [Link]

-

Pinto, R. M., et al. (2007). Mass spectrometric studies of azides: Reactions of Ar+ with 3-azidopropionitrile, 2-azidopropionitrile, and azidoacetonitrile in a Fourier transform ion cyclotron resonance mass spectrometer. ResearchGate. [Link]

-

Grimm, J., et al. (2015). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 34(5), 557-579. [Link]

-

Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. ResearchGate. [Link]

-

Abramovitch, R. A., Kyba, E. P., & Scriven, E. F. V. (1971). Mass spectrometry of aryl azides. Journal of Organic Chemistry, 36(25), 3796-3802. [Link]

-

The Organic Chemistry Channel. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

-

He, H., et al. (2012). MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions. Journal of the American Society for Mass Spectrometry, 23(8), 1368-1376. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

13C NMR Analysis of N-Substituted Azepane Derivatives: A Comparative Technical Guide

Executive Summary

The seven-membered azepane ring (hexahydro-1H-azepine) represents a critical pharmacophore in medicinal chemistry, serving as a core scaffold in antihistamines (e.g., azelastine) and CNS-active agents. However, its structural characterization is notoriously difficult due to conformational flexibility (pseudorotation) and ring inversion barriers that blur spectral resolution at room temperature.

This guide objectively compares

Part 1: Comparative Analysis of Analytical Methods

For the structural elucidation of

| Feature | DFT / Computational | ||

| Spectral Dispersion | High (0–200 ppm) . Excellent resolution of | Low (0–10 ppm) . Severe overlap in the 1.5–1.9 ppm "aliphatic envelope." | N/A (Predictive only). |

| Conformational Sensitivity | High . Distinct signals for rotamers (e.g., | Medium . Often results in broad, averaged signals that are hard to interpret. | High . Essential for predicting energy barriers but requires experimental validation. |

| Quantification | Low . Requires long relaxation delays ( | High . Standard integration is reliable. | N/A. |

| Stereochemical Insight | High . | Medium . Coupling constants ( | High . Can model specific 3D geometries. |

Why C NMR Wins for Azepanes

While

Part 2: Mechanistic Insight & Causality

To interpret the spectra, one must understand the physical behavior of the molecule.

The "Breathing" Ring (Pseudorotation)

Unlike the rigid cyclohexane chair, the azepane ring exists in a dynamic equilibrium between Twist-Chair (TC) and Chair (C) forms.

-

At Room Temperature (

): Rapid interconversion averages the chemical shifts. The spectrum may appear simpler (higher symmetry) than the static structure suggests. -

At Low Temperature (

): The ring motion slows. Signals broaden and split (decoalescence), revealing the distinct axial and equatorial environments.

The -Substituent Effect

The nature of the group attached to the nitrogen dictates the spectral complexity:

- -Alkyl (Amine): Rapid pyramidal inversion at the nitrogen usually preserves effective symmetry.

-

-Acyl (Amide/Carbamate): The partial double bond character (

Part 3: Experimental Protocol (Self-Validating)

This protocol ensures the detection of quaternary carbons and the resolution of rotamers.

Reagents & Equipment[1]

-

Solvent: Deuterated Chloroform (

) for standard analysis; DMSO- -

Instrument: Minimum 100 MHz carbon frequency (400 MHz proton system).

Step-by-Step Methodology

-

Sample Preparation: Dissolve 20–30 mg of the azepane derivative in 0.6 mL solvent. High concentration is critical for

C sensitivity. -

Parameter Setup (Standard):

-

Pulse Sequence: zgpg30 (Proton-decoupled).

-

Relaxation Delay (

): Set to 2.0 – 3.0 seconds . -

Reasoning: Quaternary carbons (carbonyls in

-acyl derivatives) have long -

Scans: Minimum 512 scans (approx. 30 mins) to resolve minor rotamer peaks.

-

-

Variable Temperature (If broad peaks are observed):

-

Cool sample to

in -

Validation: If a broad peak splits into two sharp peaks, you are observing conformational isomers, not impurities.

-

-

Processing:

-

Apply exponential line broadening (LB = 1.0 – 2.0 Hz) to improve signal-to-noise ratio.

-

Part 4: Data Interpretation & Reference Shifts

The following table summarizes characteristic

Table 1: Characteristic

| Position | Unsubstituted Azepane | ||

| C-2 / C-7 ( | 48.0 – 49.5 | 56.5 – 58.0 (Deshielded) | 46.0 / 50.2 (Split) |

| C-3 / C-6 ( | 29.5 – 31.0 | 28.0 – 29.5 | 27.5 / 29.8 (Split) |

| C-4 / C-5 ( | 25.0 – 26.5 | 26.5 – 27.5 | 25.2 / 26.8 (Split) |

| N/A | 45.0 ( | 170.5 ( |

*Note:

Part 5: Analytical Workflow Visualization

The following diagram illustrates the decision-making process for assigning azepane structures, specifically addressing the "Rotamer vs. Impurity" dilemma.

Caption: Logical workflow for distinguishing between conformational isomers (rotamers) and impurities using Variable Temperature (VT) NMR.

References

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][2][3] Retrieved from [Link][4][1][3]

-

Hanson, G. R., & Wentrup, C. (2002).

C NMR calculations on azepines and diazepines. Journal of the Chemical Society, Perkin Transactions 2. [Link] -

Oregon St

C NMR Chemical Shift Ranges. Department of Chemistry. Retrieved from [Link] -

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. MEDALS More information DB Spectral Database [medals.jp]

- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 4. Spectral Database for Organic Compounds, SDBS. - References - Scientific Research Publishing [scirp.org]

Safety Operating Guide

Personal protective equipment for handling 1-(2-Azidoethyl)azepane

Hazard Architecture & Risk Assessment

Do not treat this compound as a standard reagent. To handle 1-(2-Azidoethyl)azepane safely, you must first understand its thermodynamic instability. As a Senior Scientist, I do not rely on generic warnings; I rely on the Carbon-to-Nitrogen (C/N) Ratio , the definitive metric for organic azide stability.

The Stability Calculation

-

Formula:

-

Carbon Count (

): 8 -

Nitrogen Count (

): 4 -

Ratio (

):

Critical Analysis:

According to authoritative safety standards (Smith, 1984; Bräse et al., 2005), an organic azide is considered stable for storage only if the ratio

-

Your Ratio is 2.

-

Implication: This compound is energy-rich and potentially explosive .[2] It resides in the "metastable" zone. It can be synthesized but must be stored at low temperatures, handled in limited scales (<5g), and protected from all ignition sources (shock, friction, heat, light).[3][4]

Physiological Hazards[4][5][6]

-

Acute Toxicity: Azides are potent cytochrome c oxidase inhibitors (similar to cyanide). Dermal absorption is rapid and potentially fatal.[5]

-

Corrosivity: The azepane moiety is a secondary amine, making the compound caustic to mucous membranes and eyes.

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient for this compound due to the explosion risk. The following matrix is non-negotiable for all personnel handling >100 mg.

| Body Zone | Standard Operation (Synthesis/Transfer) | High-Risk Operation (Spill/Quenching) | Technical Rationale |

| Hand Protection | Double Gloving Required 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (8 mil) or Neoprene | Laminate Barrier (Silver Shield) Worn over inner nitrile gloves. | Organic azides penetrate standard latex instantly. Nitrile offers fair resistance, but double layers prevent permeation during incidental contact. Laminate is required for gross contamination. |

| Eye & Face | Chemical Splash Goggles + Blast Shield (Freestanding) | Full Face Respirator + Blast Shield | Safety glasses will not protect against shrapnel from a glass vessel detonation. A polycarbonate blast shield is mandatory. |

| Respiratory | Fume Hood Only (Sash at lowest working height) | SCBA or Supplied Air (If aerosolized outside hood) | Volatile azides can cause precipitous blood pressure drops (vasodilation) upon inhalation. |

| Body | Flame-Resistant (FR) Lab Coat Cotton/Nomex (No Synthetic blends) | Chemical Resistant Apron (Tychem or similar) | Synthetic fabrics (polyester) can melt into skin during a flash fire. |

Engineering Controls & Visual Logic

Safety Decision Workflow